COENZYME A,S-DODECANOATE
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Overview
Description
The compound with the chemical formula COENZYME A,S-DODECANOATE Lauroyl Coenzyme A . It is a significant biological coenzyme that plays a crucial role in the metabolism of fatty acids within living organisms. This compound is involved in the transport and catalytic processes of fatty acids, making it essential for various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauroyl Coenzyme A is typically synthesized through the esterification reaction between lauric acid and coenzyme A. The reaction involves the formation of an ester bond between the carboxyl group of lauric acid and the hydroxyl group of coenzyme A .
Industrial Production Methods: In industrial settings, the synthesis of Lauroyl Coenzyme A can be achieved through chemical synthesis methods. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lauroyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different fatty acid derivatives, while reduction can yield various alcohols and hydrocarbons .
Scientific Research Applications
Lauroyl Coenzyme A has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a crucial role in the study of fatty acid metabolism and energy production within cells.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents targeting fatty acid metabolism.
Industry: It is utilized in the production of various biochemical products and as a catalyst in industrial processes .
Mechanism of Action
Lauroyl Coenzyme A exerts its effects by acting as a carrier and catalyst for fatty acids within the body. It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .
Comparison with Similar Compounds
Myristoyl Coenzyme A (C35H62N7O17P3S): Similar in structure but contains a longer fatty acid chain.
Palmitoyl Coenzyme A (C37H66N7O17P3S): Contains an even longer fatty acid chain compared to Lauroyl Coenzyme A.
Stearoyl Coenzyme A (C39H70N7O17P3S): Contains the longest fatty acid chain among the similar compounds
Uniqueness: Lauroyl Coenzyme A is unique due to its specific chain length, which makes it particularly effective in certain metabolic pathways. Its intermediate chain length allows it to participate in both short-chain and long-chain fatty acid metabolism, providing versatility in biochemical processes .
Properties
Molecular Formula |
C33H58N7O17P3S |
---|---|
Molecular Weight |
949.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate |
InChI |
InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28?,32-/m1/s1 |
InChI Key |
YMCXGHLSVALICC-IIZVUBDFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
coenzyme A, lauroyl- dodecanoyl-CoA lauroyl-CoA lauroyl-coenzyme A |
Origin of Product |
United States |
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